molecular formula C20H27NO5 B2810146 2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2287268-48-6

2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B2810146
CAS No.: 2287268-48-6
M. Wt: 361.438
InChI Key: YNPDEVMDUOJQGI-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[111]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a complex organic compound with a unique structure that combines a bicyclo[111]pentane core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.

    Introduction of the 4-methoxy-2-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid moiety: This can be done through a series of protection and deprotection steps, followed by coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under mild conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[11

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
  • 2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Uniqueness

The unique combination of the bicyclo[1.1.1]pentane core with the 4-methoxy-2-methylphenyl group and the 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid moiety gives this compound distinct properties compared to similar compounds. These properties can include differences in reactivity, biological activity, and physical characteristics.

Properties

IUPAC Name

2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-12-8-13(25-5)6-7-14(12)19-9-20(10-19,11-19)15(16(22)23)21-17(24)26-18(2,3)4/h6-8,15H,9-11H2,1-5H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPDEVMDUOJQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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